molecular formula C15H15N3O6S2 B2551224 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 941948-92-1

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2551224
CAS No.: 941948-92-1
M. Wt: 397.42
InChI Key: KYUJCSFWEPSWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of oncology and enzyme inhibition. This synthetic small molecule features a sulfonamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety, a structural motif known as a cyclic sulfam . Compounds within this structural class are frequently investigated for their potential to modulate key biological pathways. Specifically, sulfonamide derivatives with the 1,1-dioxidoisothiazolidinyl group are explored as inhibitors of kinesin proteins , such as KIF18A, which are crucial for cell division. Inhibiting these motor proteins can disrupt mitosis in cancer cells, providing a potential strategy for antineoplastic agents . The mechanism of action for this chemotype typically involves the sulfonamide group acting as a key pharmacophore that inhibits enzyme activity by mimicking the structure of natural substrates or through direct interaction with biological targets . Research into similar compounds has demonstrated potential biological activities, including induction of apoptosis and cell cycle arrest in various cancer cell lines, suggesting this compound may hold value as a building block in drug discovery or as a tool compound for probing biological mechanisms . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c19-18(20)14-4-1-2-5-15(14)26(23,24)16-12-6-8-13(9-7-12)17-10-3-11-25(17,21)22/h1-2,4-9,16H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUJCSFWEPSWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Solubility

  • Halogenated derivatives (e.g., 5c, 5d) exhibit higher melting points (122°C for 5c, 118°C for 5d) due to stronger intermolecular interactions (halogen bonding) .
  • Methoxy-substituted 5e has a lower melting point (90°C), attributed to reduced packing efficiency from the electron-donating methoxy group .

Spectroscopic Data

IR Spectroscopy:
  • All sulfonamides show characteristic S=O stretches at 1360–1380 cm⁻¹ and N–H stretches at 3150–3414 cm⁻¹ .
  • The target compound will exhibit additional S=O stretches from the isothiazolidine dioxido group (~1150–1250 cm⁻¹).
NMR Spectroscopy:
  • Sulfonamide N–H protons resonate at δ 9.9–10.9 ppm in DMSO-d6 .
  • The isothiazolidine protons in the target compound may appear as multiplets (δ 3.0–4.5 ppm) due to coupling with adjacent CH₂ groups.

Crystallography and Hydrogen Bonding

  • N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide forms inversion dimers via N–H···O hydrogen bonds (R₂²(10) motifs) .
  • The target compound ’s crystal structure is likely stabilized by similar interactions, with additional S=O···H–N bonds from the isothiazolidine ring.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₈N₄O₅S
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 1105246-03-4

Research indicates that compounds containing the isothiazolidinone moiety exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : The dioxidoisothiazolidin moiety may contribute to increased ROS production, leading to oxidative stress in target cells.

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamides possess significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 25 µM after 48 hours of exposure.

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

A case study involving the use of this compound in a mouse model demonstrated its effectiveness in reducing inflammation associated with induced arthritis. The treated group showed a significant reduction in paw swelling compared to the control group.

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